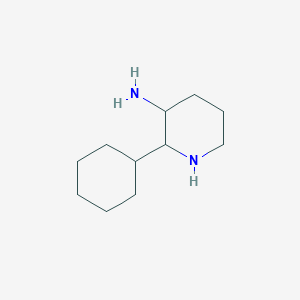

2-Cyclohexylpiperidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

2-cyclohexylpiperidin-3-amine |

InChI |

InChI=1S/C11H22N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h9-11,13H,1-8,12H2 |

InChI Key |

GFMSRLFQVPVUHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2C(CCCN2)N |

Origin of Product |

United States |

Physicochemical and Biological Characterization:there is a Notable Absence of Published Data on the Fundamental Properties of 2 Cyclohexylpiperidin 3 Amine. Key Research Gaps Include:

Detailed structural analysis (e.g., X-ray crystallography) of the different stereoisomers.

Comprehensive physicochemical characterization (e.g., pKa values, logP).

Exploration of its pharmacological profile, as the piperidine (B6355638) motif is a well-known privileged structure in drug discovery. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Cyclohexylpiperidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. For 2-Cyclohexylpiperidin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's spatial arrangement.

Advanced 1D and 2D NMR Techniques for Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

The initial analysis would involve acquiring 1D ¹H and ¹³C NMR spectra. The ¹H spectrum would provide information on the number of different types of protons and their immediate electronic environment, while the ¹³C spectrum would reveal the number of unique carbon atoms.

To definitively assign these signals, a series of 2D NMR experiments would be conducted:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the connectivity within the piperidine (B6355638) and cyclohexyl rings, for instance, showing the correlation between the proton at C2 and the protons at C3 and on the adjacent methylene (B1212753) group of the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. For example, the proton at C2 of the piperidine ring would show a correlation to C3, C4, and the ipso-carbon of the cyclohexyl ring, confirming the connection between the two ring systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons, irrespective of their bonding connections. NOESY is vital for determining the stereochemistry and preferred conformation. For instance, it could show whether the cyclohexyl group and the amine group at C3 are on the same side (cis) or opposite sides (trans) of the piperidine ring by detecting spatial proximity between their respective protons.

A hypothetical data table for the assignments based on these techniques would look as follows:

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Piperidine Ring | |||

| 2 | Hypothetical Value | Hypothetical Value | C3, C6, C1' |

| 3 | Hypothetical Value | Hypothetical Value | C2, C4, C5 |

| 4 | Hypothetical Value | Hypothetical Value | C3, C5 |

| 5 | Hypothetical Value | Hypothetical Value | C4, C6 |

| 6 | Hypothetical Value | Hypothetical Value | C2, C5 |

| Cyclohexyl Ring | |||

| 1' | Hypothetical Value | Hypothetical Value | C2', C6', C2 |

| 2'/6' | Hypothetical Value | Hypothetical Value | C1', C3'/5' |

| 3'/5' | Hypothetical Value | Hypothetical Value | C2'/6', C4' |

| 4' | Hypothetical Value | Hypothetical Value | C3'/5' |

Note: The table contains placeholder values as experimental data is not available.

Dynamic NMR Studies for Conformational Analysis

The piperidine ring is known to exist in a chair conformation, which can undergo ring inversion. The substituents on the ring can adopt either axial or equatorial positions. For this compound, several conformational equilibria are possible, including the chair-chair interconversion of the piperidine ring and the orientation of the bulky cyclohexyl group. researchgate.netacs.orgnih.gov

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, would be employed to study these conformational changes. researchgate.netcdnsciencepub.com At low temperatures, the interconversion between conformers might slow down sufficiently on the NMR timescale to allow for the observation of separate signals for the axial and equatorial protons. By analyzing the changes in the spectra as the temperature is raised (e.g., line broadening, coalescence), it is possible to calculate the activation energy (ΔG‡) for the ring-flipping process. This would provide insight into the energetic preference for having the large cyclohexyl group in an equatorial position to minimize steric strain.

Solid-State NMR Applications

While solution-state NMR provides information about the molecule's average structure and dynamics in a solvent, solid-state NMR (ssNMR) characterizes the molecule in its crystalline or amorphous solid form. researchgate.netdeakin.edu.au This technique is particularly useful for studying polymorphism (the ability of a compound to exist in multiple crystal forms) and for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netresearchgate.net For this compound, ssNMR could reveal details about the packing of the molecules in the crystal lattice and the specific hydrogen bonding network involving the amine and piperidine nitrogen atoms.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact mass of the molecular ion of this compound. From this exact mass, the elemental formula (C₁₁H₂₂N₂) can be unequivocally confirmed, as it would be distinct from any other combination of atoms that might have the same nominal mass.

| Parameter | Theoretical Value | Experimental Value |

| Molecular Formula | C₁₁H₂₂N₂ | - |

| Exact Mass [M+H]⁺ | 183.1856 | To be determined |

| Mass Accuracy | - | e.g., < 5 ppm |

Note: The table contains a theoretical value and placeholders as experimental data is not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (parent ion), subjecting it to fragmentation (e.g., through collision-induced dissociation), and then analyzing the masses of the resulting fragment ions (daughter ions). The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its different parts.

For this compound, key fragmentation pathways would likely involve:

Loss of the cyclohexyl group: Cleavage of the C-C bond between the piperidine and cyclohexyl rings would result in a prominent fragment ion.

Ring-opening of the piperidine moiety: Fragmentation of the piperidine ring itself could occur through various pathways, leading to characteristic smaller ions.

Loss of the amine group: Cleavage adjacent to the amine group could also be a favored fragmentation route.

Analyzing these pathways provides a "fingerprint" of the molecule, confirming the proposed structure derived from NMR data.

| Parent Ion (m/z) | Key Fragment Ions (m/z) | Postulated Neutral Loss |

| 183.1856 | Hypothetical Value | Cyclohexyl radical (C₆H₁₁) |

| 183.1856 | Hypothetical Value | Ammonia (NH₃) |

| 183.1856 | Hypothetical Value | Various small alkenes from ring fragmentation |

Note: The table contains placeholder values as experimental data is not available.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Discrimination

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful two-dimensional analytical technique that separates ions based on their mass-to-charge ratio (m/z) and their size, shape, and charge in the gas phase. This method is particularly well-suited for analyzing conformationally flexible molecules like this compound.

The conformational landscape of this compound is complex. Both the piperidine and cyclohexyl rings predominantly adopt chair conformations. The linkage between these two rings, as well as the orientation of the amino group, can result in numerous distinct conformers (e.g., equatorial vs. axial arrangements of the substituents). These different three-dimensional structures, upon ionization, will have unique rotational-averaged collision cross-sections (CCS) with a neutral drift gas.

In an IMS-MS experiment, a mixture of these conformers would be introduced into the instrument, ionized (typically via electrospray ionization, ESI), and then separated in the ion mobility cell based on their different drift times. Concurrently, the mass spectrometer provides high-resolution mass analysis. The result is a two-dimensional plot of drift time versus m/z, which can resolve ions that are isobaric (same mass) but have different shapes (conformers or isomers).

Table 1: Predicted Application of IMS-MS for Conformational Analysis of this compound

| Parameter | Description | Expected Outcome for this compound |

| Ionization | Electrospray Ionization (ESI) | Protonation would likely occur at the more basic secondary amine in the piperidine ring or the primary amine, creating [M+H]⁺ ions. |

| Separation | Drift Time Ion Mobility | Multiple signals at the same m/z are expected, corresponding to different stable conformers (e.g., diequatorial vs. axial-equatorial) and diastereomers, each with a unique CCS. |

| Detection | Mass Spectrometry | A single primary m/z value corresponding to the protonated molecule, confirming its elemental composition. |

| Data Output | Collision Cross-Section (CCS) | Experimental CCS values (in Ų) would be determined for each separated conformer, providing a quantitative measure of its gas-phase size and shape. |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and providing a "fingerprint" for molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The absorption frequencies are characteristic of specific chemical bonds and functional groups. The structure of this compound contains a primary amine (-NH₂), a secondary amine (-NH- within the ring), and saturated C-H and C-C bonds, all of which have distinct IR absorptions. wpmucdn.com

The key diagnostic signals would be from the N-H bonds. orgchemboulder.comrockymountainlabs.comlibretexts.orgopenstax.org

Primary Amine (-NH₂): This group is expected to show two distinct stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. orgchemboulder.com A scissoring (bending) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com

Secondary Amine (-NH-): This group will display a single, typically weaker, N-H stretching band in the 3350-3310 cm⁻¹ region. orgchemboulder.com

Aliphatic C-H Bonds: Strong absorptions from the C-H stretching vibrations of the cyclohexyl and piperidine rings are expected in the 2960-2850 cm⁻¹ range.

C-N Bonds: The C-N stretching vibrations for aliphatic amines appear in the 1250-1020 cm⁻¹ region. orgchemboulder.com

The combination of these bands provides definitive evidence for the presence of the key functional groups within the molecule.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 (two bands) | Medium - Weak |

| N-H Stretch | Secondary Amine (-NH-) | 3350 - 3310 (one band) | Weak |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Variable |

| N-H Wag | Primary & Secondary Amines | 910 - 665 | Strong, Broad |

| C-H Stretch | Aliphatic (Cyclohexyl & Piperidine) | 2960 - 2850 | Strong |

| C-H Bend | Aliphatic (CH₂) | 1470 - 1450 | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium - Weak |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to those that change the polarizability of the molecule. This often makes Raman particularly useful for identifying non-polar bonds and skeletal vibrations. nih.gov

For this compound, Raman spectroscopy would provide valuable information about the carbon backbone. ias.ac.inresearchgate.net

C-C and C-N Skeletal Vibrations: The C-C stretching and ring deformation modes of the cyclohexyl and piperidine rings would produce characteristic signals in the fingerprint region (typically 800-1400 cm⁻¹), which are often strong in Raman spectra.

N-H Stretching: The N-H stretching vibrations, while visible in IR, are also observable in Raman spectra, often appearing in the 3450-3370 cm⁻¹ range. ias.ac.in

C-H Vibrations: The symmetric C-H stretching vibrations around 2900 cm⁻¹ are typically very strong and well-defined in Raman spectra.

The detailed Raman spectrum serves as a unique molecular signature, sensitive to subtle structural changes, including conformational and stereoisomeric differences. acs.org

Table 3: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| N-H Stretch | Primary & Secondary Amines | 3450 - 3300 | Medium |

| C-H Stretch | Aliphatic (Cyclohexyl & Piperidine) | 3000 - 2850 | Strong |

| C-H Bend | Aliphatic (CH₂) | 1470 - 1440 | Medium |

| C-C Stretch/Ring Modes | Cyclohexyl & Piperidine Rings | 1200 - 800 | Strong |

| C-N Stretch | Aliphatic Amine | 1100 - 1000 | Medium |

X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov It provides precise information on bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of both the relative and absolute stereochemistry of chiral centers.

This compound possesses at least two chiral centers at positions C2 and C3 of the piperidine ring. This gives rise to four possible stereoisomers. To perform XRD analysis, a single crystal of one of these pure stereoisomers must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

For a chiral molecule, the use of anomalous dispersion allows for the determination of the absolute configuration. nih.gov The analysis would confirm the cis or trans relationship between the cyclohexyl and amine substituents and assign the R/S configuration to each chiral center. Furthermore, the resulting structure would reveal the solid-state conformation of the molecule, including the chair conformations of both rings and the precise orientation of all substituents. acs.orgrsc.org

Table 4: Illustrative Crystallographic Data Table for a Stereoisomer of this compound

| Parameter | Description | Illustrative Value |

| Chemical Formula | C₁₁H₂₂N₂ | C₁₁H₂₂N₂ |

| Formula Weight | 182.31 | 182.31 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5 Å, b = 10.2 Å, c = 14.1 Å; α = β = γ = 90° |

| Volume (ų) | Volume of the unit cell | 1224.5 |

| Z | Number of molecules per unit cell | 4 |

| Flack Parameter | Indicator of absolute stereochemistry | 0.05(3) |

| Final R indices | Measure of the goodness of fit | R1 = 0.035, wR2 = 0.085 |

Computational Chemistry and Theoretical Investigations of 2 Cyclohexylpiperidin 3 Amine

Ligand-Based and Structure-Based Computational Design Methodologies (for non-clinical applications)

Computational design methodologies are critical in modern chemistry for discovering molecules with desired functions. These approaches are broadly categorized as ligand-based or structure-based. nih.gov

Ligand-Based Computational Design is employed when the three-dimensional structure of the molecular target is unknown, but a set of molecules (ligands) that interact with it are known. biosolveit.de This method relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of chemical features necessary for activity, and 3D quantitative structure-activity relationship (3D-QSAR) studies like CoMFA or CoMSIA. nih.gov

Structure-Based Computational Design is used when the 3D structure of the molecular target (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR. mdpi.com The primary technique is molecular docking, which predicts the preferred orientation and binding affinity of a molecule within the target's binding site. nih.govnih.gov This allows for the rational design of new compounds with improved interactions and, theoretically, enhanced functional effects for a specific application.

Research Findings for 2-Cyclohexylpiperidin-3-amine:

No published studies were identified that utilize this compound in either ligand-based or structure-based computational design for any non-clinical application. The compound is commercially available bldpharm.com, but its use as a scaffold or starting point in computational design projects has not been reported in the scientific literature.

Should this compound be investigated for a non-clinical application, such as the development of a selective catalyst or a material with specific binding properties, computational methods would be invaluable. For instance, if this compound were identified as a binder for a specific industrial enzyme, structure-based design could be used to optimize its binding.

Table 3: Illustrative Data from a Hypothetical Structure-Based Design Study This table is an example for illustrative purposes only. Data is not from actual studies on this compound.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Predicted Interactions |

| IndustrialEnzyme_X | This compound | -7.2 | H-bond with GLU-101; Hydrophobic interaction with TRP-55 |

| IndustrialEnzyme_X | Analog_1 | -7.8 | H-bond with GLU-101; H-bond with ASN-87; Hydrophobic interaction with TRP-55 |

| IndustrialEnzyme_X | Analog_2 | -6.5 | Hydrophobic interaction with TRP-55 |

This illustrative table shows how docking scores and predicted interactions could be used to compare the starting compound to newly designed analogs, guiding further synthesis and testing in a non-clinical context.

Applications of 2 Cyclohexylpiperidin 3 Amine in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are crucial components in asymmetric synthesis, serving as foundational structures for a wide array of more complex molecules. sigmaaldrich.com 2-Cyclohexylpiperidin-3-amine, with its inherent chirality and functional groups, is a valuable building block in this context. ambeed.com

Precursor to Complex Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their prevalence in pharmacologically active molecules. sigmaaldrich.comrsc.org The piperidine (B6355638) ring and the amine group of this compound make it an ideal starting point for the synthesis of more elaborate heterocyclic systems. crysdotllc.combldpharm.com The reactivity of the amine group allows for a variety of chemical transformations, enabling the construction of fused or spirocyclic heterocyclic scaffolds. These scaffolds are often central to the development of new therapeutic agents. nih.govmdpi.comenamine.net For instance, the amine can act as a nucleophile in reactions to form new carbon-nitrogen bonds, leading to the assembly of larger, more complex ring systems.

Application in Natural Product Total Synthesis

The total synthesis of natural products is a significant field of organic chemistry that often drives the development of new synthetic methodologies. wikipedia.org Many natural products possess intricate, stereochemically rich structures, and the use of chiral building blocks is a common strategy to control the stereochemistry of the final molecule. buchler-gmbh.comrsc.org While direct examples of the incorporation of this compound into the total synthesis of a specific natural product are not prominently documented in readily available literature, its structural motifs are analogous to intermediates used in the synthesis of various alkaloids and other nitrogen-containing natural products. beilstein-journals.orgnih.gov The chiral piperidine framework is a common feature in many biologically active alkaloids, and the ability to introduce this unit with a defined stereochemistry is a powerful tool for synthetic chemists. wikipedia.orgresearchgate.net

Development as a Ligand or Organocatalyst in Metal-Catalyzed Reactions

The application of chiral molecules extends beyond their use as mere structural components. They can also play an active role in catalysis, influencing the stereochemical outcome of chemical reactions. nih.gov

Asymmetric Catalysis using this compound Derived Ligands

In metal-catalyzed asymmetric reactions, chiral ligands coordinate to a metal center and create a chiral environment that directs the stereoselectivity of the transformation. nih.govresearchgate.net Chiral amines and their derivatives are frequently employed as ligands in a variety of metal-catalyzed processes, including hydrogenations and cross-coupling reactions. rsc.orgub.edu By modifying the amine and/or the piperidine nitrogen of this compound, a diverse range of bidentate or monodentate ligands can be synthesized. These ligands can then be complexed with transition metals such as palladium, rhodium, or iridium to generate catalysts for asymmetric reactions. ub.edunih.gov The stereochemical information embedded in the this compound backbone is transferred to the products of the reaction, enabling the synthesis of enantiomerically enriched compounds.

Organocatalytic Applications in Stereoselective Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. nih.govmdpi.com Chiral amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of chiral iminium ions or enamines. beilstein-journals.orgmdpi.com The primary amine of this compound can participate in such catalytic cycles. nih.govnih.gov Furthermore, this amine can be derivatized into other functional groups, such as thioureas or squaramides, which are known to act as hydrogen-bond donors in organocatalytic reactions. These derivative catalysts can be highly effective in a range of stereoselective transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. core.ac.ukrsc.org

Utility in Combinatorial Chemistry and Scaffold Diversification for Research Libraries

The search for new drug candidates and chemical probes often relies on the screening of large collections of compounds, known as chemical libraries. libretexts.orgcombichemistry.com

The generation of these libraries is a key focus of combinatorial chemistry. rjptonline.org The "build-couple-transform" strategy is one approach to creating libraries with significant scaffold diversity. nih.gov The structural and functional features of this compound make it a valuable building block for such endeavors. nih.gov Its piperidine ring can serve as a central scaffold, and the amine group provides a convenient handle for attaching a variety of different chemical fragments. Through techniques like parallel synthesis, a large number of derivatives can be rapidly prepared, each with a unique substitution pattern. libretexts.org This allows for the systematic exploration of the chemical space around the 2-cyclohexylpiperidine (B1347038) core, leading to the generation of diverse libraries of compounds for high-throughput screening and the identification of new biologically active molecules. nih.gov

Reagent in Multi-Component Reactions and Cascade Processes

The strategic use of highly functionalized building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. This compound, with its distinct stereochemical and functional group arrangement, presents as a potentially valuable reagent in multi-component reactions (MCRs) and cascade processes. These reaction classes are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. tcichemicals.comresearchtrend.net

Multi-component reactions are convergent processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.comorganic-chemistry.org Cascade reactions, similarly, involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next, without the need for isolating intermediates. mdpi.comrsc.org The utility of amine functionalities, like that in piperidine derivatives, is well-documented in a variety of MCRs, such as the Mannich and Biginelli reactions, where they play a crucial role in the initial formation of reactive imine intermediates. organic-chemistry.org

While specific, documented examples of this compound in multi-component or cascade reactions are not prevalent in readily available literature, its structural motifs suggest a high potential for application in such synthetic strategies. The vicinal amino groups, one primary and one secondary, offer multiple points of reactivity that can be exploited. For instance, primary amines are common components in the Ugi and Passerini isocyanide-based multi-component reactions, which are powerful tools for the synthesis of peptide-like structures. organic-chemistry.org

The inherent chirality of this compound also makes it an attractive candidate for asymmetric MCRs and cascade sequences. Chiral amines are frequently employed as catalysts or chiral auxiliaries to induce stereoselectivity in the formation of complex products.

Below are illustrative examples of how structurally related piperidine and amine compounds participate in multi-component and cascade reactions, suggesting potential applications for this compound.

One common multi-component reaction is the A³ coupling (Aldehyde-Alkyne-Amine), which is a powerful method for the synthesis of propargylamines. researchgate.netmdpi.com These products are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. researchgate.net The general scheme for an A³ coupling reaction is shown below.

Table 1: Representative A³ Coupling Reaction

| Aldehyde | Alkyne | Amine | Catalyst | Solvent | Product |

| Benzaldehyde | Phenylacetylene | Piperidine | CuBr | Toluene | 1-(1,3-diphenylprop-2-yn-1-yl)piperidine |

This table represents a general A³ coupling reaction and does not feature this compound, but illustrates a potential application for such a secondary amine.

In cascade reactions, amines can act as internal nucleophiles or as catalysts to initiate a series of bond-forming events. researchgate.net For example, a cascade reaction can be initiated by the addition of an amine to an activated Michael acceptor, followed by an intramolecular cyclization to construct a heterocyclic ring system. The bifunctional nature of this compound could potentially be leveraged in domino reactions where one amine group initiates the cascade and the other participates in a subsequent cyclization step.

Table 2: Illustrative Cascade Synthesis of a Piperidine Derivative

| Starting Material | Reagent | Catalyst | Conditions | Product |

| δ-Alkenoic acid with a pendant amine | - | Scandium(III) triflate | Thermal/Microwave | Substituted lactam |

This table is a generalized representation of a cascade cyclization catalyzed by a Lewis acid, highlighting a strategy where an amine functionality is key. Specific data for this compound in such a reaction is not available. researchgate.net

The examples above, featuring related amine and piperidine structures, underscore the potential of this compound as a valuable reagent in the field of advanced organic synthesis. Its unique combination of a chiral scaffold and multiple reactive amine centers makes it a promising candidate for the development of novel multi-component and cascade reactions, leading to the efficient synthesis of complex, value-added molecules. Further research into the reactivity of this specific compound is warranted to fully explore its synthetic utility.

Analytical Methodologies for the Detection and Quantification of 2 Cyclohexylpiperidin 3 Amine

Chromatographic Separation Techniques

Chromatography is a primary tool for the analysis of 2-Cyclohexylpiperidin-3-amine. By partitioning the analyte between a stationary phase and a mobile phase, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) can achieve effective separation and quantification. shimadzu.de

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. shimadzu.de Method development for this primary amine often requires derivatization to enhance its detectability, as the basic amine structure lacks a strong chromophore for standard UV detection.

Derivatization: A common strategy involves reacting the primary amine group of this compound with a derivatizing agent to attach a UV-absorbing or fluorescent tag. For instance, benzoyl chloride can be used to selectively react with the primary amine, forming a benzoyl-3-aminopiperidine derivative that is readily detectable by HPLC-UV. google.com This approach allows for both qualitative and quantitative analysis. google.com Other reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are also effective for derivatizing amines for HPLC analysis. helsinki.fi

Reversed-Phase HPLC: A typical HPLC method would employ a reversed-phase column, such as a C18 column. google.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate) and an organic solvent like methanol (B129727) or acetonitrile (B52724). google.comchromatographyonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the efficient elution of the derivatized compound. sielc.com

Chiral HPLC: Since this compound possesses chiral centers, its enantiomers may exhibit different biological activities. Chiral HPLC is essential for separating and quantifying these enantiomers. This is achieved using a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. researchgate.netshimadzu.comphenomenex.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. researchgate.net The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase conditions, is critical for achieving optimal resolution. shimadzu.comphenomenex.com

A screening approach using multiple chiral columns and mobile phase combinations can efficiently identify the best conditions for separating the enantiomers of this compound. shimadzu.com Systems that can automatically switch between different columns and mobile phases for both HPLC and SFC significantly accelerate method development. shimadzu.com

Table 1: Illustrative HPLC Method Parameters for Amine Analysis

| Parameter | Condition | Rationale/Reference |

| Column | Reversed-Phase C18, 5 µm | Common for separating derivatized amines. google.com |

| Chiral Column | Cellulose or Amylose-based CSPs | Proven effectiveness for enantiomeric separation of chiral compounds. researchgate.netshimadzu.comphenomenex.com |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) formate) | Provides good separation for a wide range of amines. nih.gov |

| Derivatizing Agent | Benzoyl Chloride or FMOC-Cl | Adds a chromophore for UV detection and improves chromatographic behavior. google.comhelsinki.fi |

| Detector | UV/Vis or Diode Array Detector (DAD) | Standard detection for derivatized amines. google.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. google.com |

| Column Temperature | 40 °C | Can influence separation efficiency and peak shape. google.com |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. libretexts.org For a compound like this compound, which has a relatively high boiling point and polar amine groups, direct analysis can be challenging due to issues like peak tailing and potential thermal degradation. researchgate.netnih.gov

Derivatization: To overcome these limitations, derivatization is almost always necessary. This process converts the polar amine into a more volatile and thermally stable derivative. libretexts.orgnih.gov Common derivatization strategies for amines include:

Acylation: Reagents like pentafluorobenzoyl chloride react with primary and secondary amines to form stable acyl derivatives. researchgate.net

Silylation: Silylating agents can also be used to create more volatile derivatives. researchgate.net

Carbamate (B1207046) Formation: Chloroformates such as pentafluorobenzyl chloroformate can react with primary, secondary, and tertiary amines. researchgate.net

Methodology: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium, nitrogen) through a capillary column. libretexts.org The column's stationary phase (e.g., a DB-5 fused-silica column) separates the components based on their boiling points and interactions with the phase. cdc.gov A flame ionization detector (FID) is commonly used for organic analytes, offering high sensitivity. libretexts.org For enhanced sensitivity and selectivity, a nitrogen-phosphorus detector (NPD) is particularly well-suited for nitrogen-containing compounds like amines. researchgate.net

A known challenge in GC analysis of amine solutions is the potential for the amine to be irreversibly adsorbed by certain column materials; specialized column combinations, such as using Tenax-GC and Poropak Q columns in series with a switching valve, can protect the analytical column from the less volatile amine while allowing for the analysis of other components. bre.com

SFC combines features of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net This technique is particularly advantageous for the analysis of thermally labile and high-molecular-weight compounds. researchgate.net SFC can offer faster and more efficient separations compared to HPLC, with lower viscosity and higher diffusivity of the mobile phase. researchgate.net

Methodology: In SFC, supercritical CO2, often mixed with a small amount of an organic modifier like methanol, ethanol, or acetonitrile, is used to carry the sample through the column. shimadzu.comijprajournal.com The columns used are often the same as those in HPLC, including both packed and capillary types, with bonded stationary phases like octadecylsilyl (C18) or aminopropyl being common. ijprajournal.com A backpressure regulator is a key component that maintains the mobile phase in its supercritical state. shimadzu.de

Chiral SFC: SFC is an excellent technique for chiral separations, often providing superior speed and resolution compared to chiral HPLC. shimadzu.com The same polysaccharide-based chiral stationary phases used in HPLC are highly effective in SFC. chromatographyonline.comshimadzu.com The ability to screen multiple column and modifier combinations automatically makes SFC a powerful tool for developing methods to separate the enantiomers of this compound. shimadzu.com Recently, two-dimensional SFC (SFC-SFC) has been developed, allowing for complex separations, such as separating chiral flavonoids, by using an achiral column in the first dimension and a chiral column in the second. chromatographyonline.comnih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | HPLC | GC | SFC |

| Principle | Liquid mobile phase, high pressure. shimadzu.de | Gaseous mobile phase, high temperature. shimadzu.de | Supercritical fluid mobile phase. shimadzu.de |

| Analyte Suitability | Non-volatile, thermally sensitive. shimadzu.de | Volatile, thermally stable (or derivatized). libretexts.org | Thermally labile, non-volatile, chiral. ijprajournal.com |

| Derivatization | Often required for detection. google.com | Generally required for volatility/stability. researchgate.net | Can often be avoided. |

| Chiral Separation | Well-established, effective. researchgate.net | Possible with chiral columns. | Often faster and more efficient than HPLC. shimadzu.com |

| Speed | Moderate. researchgate.net | Typically fast. | Very fast. researchgate.net |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.org It requires only minuscule sample volumes (nanoliter range) and offers rapid analysis times. chromsoc.jpcolby.edu

For the analysis of this compound, which is a basic compound and will be positively charged at acidic or neutral pH, Capillary Zone Electrophoresis (CZE) is the most direct mode. In CZE, a fused-silica capillary is filled with a buffer solution (background electrolyte). colby.edu When a high voltage is applied, the analytes migrate toward the cathode at different velocities depending on their electrophoretic mobility and the electroosmotic flow (EOF) of the buffer. libretexts.orgnih.gov

To enhance sensitivity and handle complex matrices, derivatization with a fluorescent tag can be employed prior to CE analysis, allowing for highly sensitive laser-induced fluorescence (LIF) detection. nih.gov For challenging samples, such as those with high salinity or extreme pH, buffer systems with higher ionic strength (e.g., borate (B1201080) buffer) can be optimized to improve buffering capacity and salt tolerance. nih.gov

Spectrophotometric and Spectrofluorometric Detection Methods

These methods are typically used for quantification following a chemical reaction that produces a colored or fluorescent product. They are often simpler and less expensive than chromatographic techniques but may lack the same level of selectivity.

A spectrophotometric method could be developed based on the reaction of the primary amine group in this compound. For example, primary amines can react with reagents to form colored Schiff bases. atlantis-press.com A reaction with 2-hydroxy-1-naphthaldehyde (B42665) can produce a yellow-colored product measurable by a spectrophotometer. atlantis-press.com Another approach involves the reaction of aliphatic amines with sodium nitroprusside in the presence of acetone, which yields a violet-colored complex. researchgate.net The absorbance of the resulting solution is measured at a specific wavelength (e.g., 550 nm), and the concentration is determined from a calibration curve. researchgate.net

Spectrofluorometric methods offer higher sensitivity. The amine can be reacted with a fluorogenic reagent, such as 2-Acetylbutyrolactone or o-phthaldialdehyde (OPA), to form a highly fluorescent derivative. researchgate.netresearchgate.net The intensity of the emitted fluorescence is then measured to quantify the analyte.

Electrochemical Detection and Sensor Development

Electrochemical sensors offer a sensitive, rapid, and potentially portable means of detecting electroactive compounds. The amine group of this compound can be electrochemically oxidized, providing the basis for its detection.

A voltammetric sensor could be constructed using a modified electrode. The surface of a base electrode, such as a glassy carbon electrode (GCE), can be modified with materials that enhance sensitivity and selectivity towards the analyte. mdpi.com Modifiers like metal-organic frameworks, conductive polymers, or nanomaterials such as carbon nanotubes or metal nanoparticles can be used to lower the oxidation potential and increase the peak current of the amine. mdpi.comrsc.orgnih.gov

For example, sensors based on nickel–cobalt layered double hydroxides (Ni-Co LDHs) have shown excellent electrocatalytic activity for the oxidation of other amine-containing pharmaceutical compounds. nih.gov Similarly, composites of gold nanoparticles and functionalized silica (Au@SiO2-APTES) have been used to create sensors where the amino groups on the modifier enhance the interaction with the target analyte, facilitating its electrochemical detection. mdpi.com The sensor's response, typically measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), would be proportional to the concentration of this compound. nih.govnih.gov

Sample Preparation Strategies for Analysis in Complex Matrices

The accurate detection and quantification of this compound in complex matrices necessitate robust sample preparation strategies to isolate the analyte from interfering substances. The choice of method largely depends on the nature of the sample matrix, which can range from biological fluids like plasma and urine to environmental samples such as soil and water. env.go.jpsigmaaldrich.comgcms.cz Common goals of sample preparation include the removal of particulate matter, elimination of interfering compounds, and concentration of the analyte to levels suitable for instrumental analysis. sigmaaldrich.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. agroparistech.fr For amine-containing compounds like this compound, the pH of the aqueous phase is a critical parameter. Adjusting the pH can modulate the charge state of the amine, thereby influencing its partitioning behavior between the two phases. For instance, at a pH above the pKa of the amine group, the compound will be in its neutral, more hydrophobic form, favoring extraction into an organic solvent. Conversely, at a pH below the pKa, the amine will be protonated and more water-soluble. sigmaaldrich.com

The selection of the organic solvent is another crucial factor, with considerations for its polarity, miscibility with the aqueous sample, and ability to solubilize the target analyte. agroparistech.fr A study on the extraction of primary aliphatic amines from skin moisturizers demonstrated the importance of solvent selection, where 1,1,2-trichloroethane (B165190) showed the highest extraction recovery compared to other chlorinated solvents. nih.gov To enhance the extraction process, techniques such as vortexing can be employed to increase the surface area between the two phases and facilitate mass transfer. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) has become a powerful and popular alternative to LLE for sample preparation due to its efficiency, selectivity, and potential for automation. sigmaaldrich.comchromatographyonline.com SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte of interest. sigmaaldrich.com Interferences can then be washed away, and the purified analyte is subsequently eluted with a suitable solvent. lcms.cz

The selection of the SPE sorbent is paramount and is based on the physicochemical properties of the analyte and the sample matrix. thermofisher.com For a compound like this compound, which contains a basic amine group, several retention mechanisms can be exploited:

Reversed-Phase SPE: This technique uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. It is suitable for extracting non-polar to moderately polar compounds from aqueous matrices. thermofisher.com

Ion-Exchange SPE: This method is particularly effective for ionizable compounds. For a basic compound like this compound, a cation-exchange sorbent would be appropriate. lcms.cz The amine, being positively charged at an appropriate pH, will be retained on the negatively charged sorbent. Elution is typically achieved by using a solvent that neutralizes the charge on either the analyte or the sorbent, or by using a buffer with a high ionic strength to displace the analyte. sigmaaldrich.comlcms.cz

Mixed-Mode SPE: These sorbents possess both non-polar and ion-exchange functionalities, offering a dual retention mechanism. This can be highly advantageous for cleaning up complex samples as it allows for more rigorous washing steps to remove a wider range of interferences. thermofisher.com

The development of an SPE method involves several key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. gcms.cz The volumes and compositions of the conditioning, wash, and elution solvents must be carefully optimized to ensure high recovery of the analyte and efficient removal of matrix components. gcms.cz

Advanced and Miniaturized Techniques

In addition to traditional LLE and SPE, several modern and miniaturized extraction techniques have been developed to improve efficiency, reduce solvent consumption, and shorten sample preparation times. These include:

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. helsinki.fi

Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and the analytes partition onto the fiber. The fiber is then transferred to the injection port of a chromatographic instrument for thermal desorption and analysis. helsinki.fi

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from solid or semi-solid matrices. mdpi.com This method has been successfully applied to extract heterocyclic aromatic amines from cooked beef. conicet.gov.ar

Ultrasonic Extraction: This method employs ultrasonic vibrations to facilitate the extraction of compounds from solid samples into a solvent. env.go.jp It is often used for its simplicity and effectiveness. env.go.jp

Sample Preparation for Specific Matrices

The complexity of the matrix dictates the extent of the sample preparation required.

Biological Fluids (Plasma, Serum, Urine): These matrices often contain high concentrations of proteins and salts that can interfere with analysis. gcms.cz Protein precipitation is a common initial step, often achieved by adding an organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid. waters.comlcms.cz Following centrifugation to remove the precipitated proteins, the supernatant can be further purified by LLE or SPE. gcms.czwaters.com For urine samples, a simple dilution and filtration may be sufficient for some analyses, while for others, more extensive cleanup is necessary to remove pigments and other interfering compounds. nih.gov

Solid Samples (e.g., Soil, Food): For solid matrices, an initial extraction step is required to transfer the analyte into a liquid phase. gcms.cz This can be accomplished by homogenization with a suitable solvent, followed by filtration or centrifugation. env.go.jpgcms.cz Soxhlet extraction, a classical technique, involves continuously washing the solid sample with a volatile solvent. env.go.jp More modern approaches like ultrasonic or microwave-assisted extraction are often preferred for their speed and efficiency. env.go.jpmdpi.com After the initial extraction, the resulting liquid extract may require further cleanup using LLE or SPE. helsinki.fi

The table below summarizes various sample preparation techniques and their key parameters relevant to the analysis of amines in complex matrices.

| Technique | Principle | Key Parameters | Typical Application | References |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Solvent type, pH, solvent-to-sample ratio, mixing time | Extraction of amines from aqueous samples | sigmaaldrich.com, agroparistech.fr, nih.gov |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | Sorbent type (e.g., C18, ion-exchange), conditioning, wash and elution solvents, sample pH | Cleanup and concentration of amines from biological and environmental samples | sigmaaldrich.com, chromatographyonline.com, lcms.cz, thermofisher.com |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvent and sample | Solvent type, temperature, extraction time, microwave power | Extraction of amines from solid matrices like food | mdpi.com, conicet.gov.ar |

| Ultrasonic Extraction | Use of ultrasonic vibrations to enhance extraction | Solvent type, extraction time, temperature | Extraction of amines from solid samples like soil | env.go.jp, thermofisher.com |

| Protein Precipitation | Removal of proteins from biological samples | Precipitating agent (e.g., acetonitrile, methanol, acid), temperature, incubation time | Pre-treatment of plasma, serum, and tissue samples | waters.com, lcms.cz |

Explorations of 2 Cyclohexylpiperidin 3 Amine in Materials Science and Supramolecular Chemistry

Integration into Polymer Architectures and Macromolecular Design

The bifunctional nature of 2-Cyclohexylpiperidin-3-amine, possessing both a primary and a secondary amine, positions it as a valuable building block in polymer chemistry. These amine groups can serve as reactive sites for incorporating the molecule into polymer chains, either as a monomeric unit or as a cross-linking agent to create complex three-dimensional networks. korambiotech.com

As a diamine, this compound can participate in various polymerization reactions. The primary amine group is typically more nucleophilic and less sterically hindered than the secondary amine within the piperidine (B6355638) ring, allowing for selective reactions under controlled conditions. It can be used in step-growth polymerizations with monomers containing complementary functional groups, such as dicarboxylic acids or diacyl chlorides, to form polyamides, or with diisocyanates to form polyureas.

Furthermore, its two amine groups enable it to function as a cross-linking or curing agent for thermosetting polymer systems like epoxy resins. polymerinnovationblog.com The amine groups can react with epoxide rings, leading to the formation of a rigid, three-dimensional covalent network. specialchem.com This process transforms liquid resins into solid, infusible materials with enhanced mechanical strength and thermal stability. specialchem.com The aza-Michael addition reaction with acrylate-containing polymers is another pathway where this amine can be used to form or cross-link polymer networks. researchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-reactant(s) | Resulting Linkage | Potential Application |

|---|---|---|---|

| Polyamide | Dicarboxylic acid / Diacyl chloride | Amide | High-performance fibers, engineering plastics |

| Polyurea | Diisocyanate | Urea | Elastomers, coatings, foams |

| Epoxy Resin | Diglycidyl ether | β-hydroxyamine | Adhesives, composites, coatings |

Incorporating this compound into a polymer backbone or as a pendant group can significantly modify the material's properties. The large, non-polar cyclohexyl group can impart several key characteristics.

Mechanical Properties: As a cross-linking agent, it can increase the rigidity and hardness of polymers. specialchem.com When attached as a pendant group, the bulky cyclohexyl moiety may increase the free volume within the polymer matrix, potentially plasticizing the material and lowering its glass transition temperature (Tg), thereby enhancing its flexibility.

Thermal Properties: The formation of strong covalent bonds during cross-linking generally improves the thermal stability of polymers. specialchem.com The inherent rigidity of the piperidine ring can also contribute to a higher degradation temperature.

Optical and Electronic Properties: While the compound itself is not chromophoric, its amine groups can be functionalized with optically or electronically active moieties. The primary amine provides a convenient handle for post-polymerization modification, allowing for the attachment of dyes or other functional groups to tune the material's optical or electronic response.

Solubility and Chemical Resistance: The hydrophobic nature of the cyclohexyl group can decrease the water solubility of the resulting polymer and enhance its resistance to aqueous chemical environments. Modifying existing polymers through techniques like solid-state modification can introduce these new functionalities and improve targeted properties. mdpi.com

Formation of Supramolecular Assemblies and Coordination Complexes

The amine functionalities of this compound can act as Lewis bases, donating their lone pair of electrons to coordinate with metal ions. This allows the molecule to serve as a ligand in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). monash.edu MOFs are crystalline materials composed of metal nodes linked by organic ligands, creating porous structures with applications in gas storage, separation, and catalysis. nih.gov

The use of amine-functionalized ligands is a well-established strategy for enhancing the properties of MOFs, particularly for increasing their affinity for acidic gases like CO2. rsc.orgmdpi.com this compound could be used in two primary ways:

Direct Ligand: It can be used as the primary organic linker, with its amine groups coordinating directly to metal centers to form the framework. The specific coordination mode (monodentate, bridging) would depend on the metal ion and reaction conditions, influencing the final topology of the polymer. mdpi.comrsc.org

Post-Synthetic Modification (PSM): The primary amine can be used to functionalize an existing MOF that has reactive sites, thereby introducing the cyclohexylpiperidine moiety into the pores without altering the underlying framework. nih.gov

The bulky cyclohexyl group could also act as a structure-directing agent, influencing the packing of the coordination polymers and the size and shape of the pores within the resulting MOF.

Table 2: Hypothetical Coordination Parameters for this compound in MOF Synthesis

| Metal Ion | Potential Coordination Site(s) | Possible Framework Dimensionality | Potential Application |

|---|---|---|---|

| Zn(II), Cd(II) | Primary amine, Secondary amine | 1D Chain, 2D Layer, 3D Framework | Luminescent sensing nih.gov |

| Cu(II) | Primary amine | 1D Chain, 2D Layer | Catalysis, Gas separation mdpi.com |

| Fe(III) | Primary amine, Secondary amine | 3D Framework | Magnetic materials mdpi.com |

Host-guest chemistry involves the encapsulation of one molecule (the guest) within a cavity of another molecule (the host). wikipedia.org The structure of this compound makes it a compelling guest for various macrocyclic hosts.

The hydrophobic cyclohexyl group is an ideal size and shape to fit within the non-polar cavities of hosts like cyclodextrins (especially β- and γ-cyclodextrin) and cucurbit[n]urils (such as cucurbit specialchem.comuril). thno.orgmdpi.com This binding would be driven by the hydrophobic effect and van der Waals forces. thno.org In an acidic medium, the amine groups would be protonated, creating a cationic piperidinium (B107235) species. This positive charge could then be specifically recognized by the electron-rich portals of hosts like cucurbiturils or by anionic hosts like sulfonated calixarenes, driven by strong ion-dipole and cation-π interactions. nih.gov This dual-recognition capability—hydrophobic and electrostatic—could be exploited for applications in molecular sensing or the controlled assembly of complex supramolecular architectures.

Table 3: Potential Host-Guest Interactions with this compound

| Host Molecule | Guest Moiety | Primary Driving Force(s) | Potential Application |

|---|---|---|---|

| β-Cyclodextrin | Cyclohexyl group | Hydrophobic effect, Van der Waals forces | Drug delivery systems, solubility enhancement thno.org |

| Cucurbit specialchem.comuril | Cyclohexyl group | Hydrophobic effect, Van der Waals forces | Supramolecular polymers, molecular switches mdpi.com |

| Sulfonated Calixarene | Protonated piperidinium | Electrostatic (ion-ion), Cation-π interactions | Ion sensing, protein surface recognition nih.gov |

Surface Functionalization and Nanomaterials Applications

Modifying the surfaces of materials is crucial for controlling their interaction with the surrounding environment. The reactive amine groups of this compound make it a versatile agent for the surface functionalization of a wide range of substrates and nanomaterials. mdpi.com

The primary amine can form covalent bonds with surfaces containing electrophilic groups such as epoxides, isocyanates, or activated carboxylic acids. It can also be grafted onto oxide surfaces (e.g., silica (B1680970), titania) through silanization, by first reacting it with an epoxy- or chloro-functional silane (B1218182) coupling agent. Amine functionalization is a common strategy for modifying the surface of silica nanoparticles, and the properties of the amine dictate the final surface characteristics. andreas-brinkmann.netresearchgate.net

Attaching this compound to a surface would fundamentally alter its properties. The introduction of the bulky, aliphatic cyclohexyl group would significantly increase the hydrophobicity and reduce the surface energy of an otherwise hydrophilic substrate. This could be used to create water-repellent coatings or to modify the interface in polymer composites for improved compatibility between a hydrophobic polymer matrix and an inorganic filler. researchgate.net In the context of nanomaterials, such functionalization can improve their dispersion in non-polar solvents and polymers or create specific recognition sites on their surface for sensing applications. nih.govmdpi.com For example, modifying MXenes with amine-containing molecules has been shown to enhance their stability and sensing capabilities for certain gases. rsc.org

Table 4: Examples of Surface Functionalization using this compound

| Substrate/Nanomaterial | Functionalization Method | Resulting Surface Property | Potential Application |

|---|---|---|---|

| Silica Nanoparticles | Silane coupling chemistry | Increased hydrophobicity, altered zeta potential | Composite fillers, chromatography phases andreas-brinkmann.net |

| Gold Nanoparticles | Thiol-ene click chemistry (post-modification) | Hydrophobic surface, specific binding sites | Sensors, drug delivery frontiersin.org |

| Polymer Films (e.g., PET) | Plasma activation followed by amine grafting | Reduced wettability, altered adhesion | Water-repellent coatings, biocompatible surfaces |

Covalent Grafting onto Inorganic Surfaces

Covalent grafting is a robust method for modifying the surface properties of inorganic materials, thereby enhancing their functionality for specific applications. mdpi.com This process involves the formation of strong, stable covalent bonds between organic molecules and the inorganic substrate. researchgate.net Amines are frequently used for this purpose due to the reactivity of the amino group with various surface functionalities, such as hydroxyl groups on metal oxides. mdpi.comresearchgate.net The chemical grafting of amines can increase the number of active sites for adsorption, catalysis, or further functionalization. mdpi.com

The primary amine group of this compound is a prime candidate for initiating covalent grafting onto inorganic surfaces. This process typically involves the reaction of the amine with complementary reactive groups on the surface of materials like silica, titania, or other metal oxides. The reaction often forms stable linkages, permanently tethering the organic molecule to the inorganic support. mdpi.com

The grafting process can be influenced by several factors, including the solvent, temperature, and concentration of the amine precursor. mdpi.comresearchgate.net Solvents play a crucial role as they affect the wetting properties of the surface and can influence the grafting density. mdpi.com The presence of the bulky cyclohexyl group in this compound would be expected to introduce significant steric hindrance, influencing the packing density of the grafted layer and creating a unique surface environment. This could be leveraged to control the surface's hydrophobicity and its interaction with other molecules.

Table 1: Examples of Inorganic Surfaces and Methods for Amine Grafting

| Inorganic Substrate | Surface Functional Group | Grafting Chemistry Example | Resulting Linkage |

|---|---|---|---|

| Silica (SiO₂) | Silanol (-OH) | Reaction with aminosilanes (e.g., APTES) | Siloxane (Si-O-Si) |

| Titania (TiO₂) | Hydroxyl (-OH) | Direct condensation with amines | Ti-N or Ti-O-C-N |

| Gold (Au) | N/A | Diazonium salt reduction | Au-C |

| Carbon Surfaces | Carboxyl (-COOH) | Amidation (with carbodiimide) | Amide (-CO-NH-) |

This table presents common methods for grafting amines onto various inorganic surfaces. The primary amine of this compound could potentially be adapted for these reaction schemes, for instance, through conversion to a diazonium salt for grafting onto gold. mdpi.com

Role in Nanoparticle Synthesis and Stabilization

In the synthesis of inorganic nanoparticles, controlling particle size, preventing aggregation, and ensuring long-term stability are critical challenges. mdpi.com Amine-containing molecules often serve as effective capping and stabilizing agents during and after nanoparticle formation. scielo.org.mx The amine groups can coordinate to the surface of the growing metal or metal oxide nanoparticle, moderating its growth and preventing coalescence. mdpi.comscielo.org.mx

This compound possesses functional groups that could make it an effective stabilizer. The lone pair of electrons on both the primary and secondary amine nitrogens can coordinate to the surface of metal nanoparticles (e.g., gold, silver, palladium). scielo.org.mx This coordination passivates the high-energy surface of the nanoparticles. Subsequently, the large, hydrophobic cyclohexyl group would provide a steric barrier, physically preventing the nanoparticles from approaching each other and aggregating, thus ensuring a stable colloidal dispersion. mdpi.com The choice of stabilizing agent can significantly influence the final properties of the nanoparticles, including their size, shape, and dispersibility in various solvents. mdpi.com

Table 2: Influence of Amine Stabilizers on Nanoparticle Properties

| Nanoparticle Type | Amine Ligand Example | Function of Amine | Effect on Nanoparticle Properties |

|---|---|---|---|

| Gold (AuNPs) | Dodecylamine | Capping and Stabilizing Agent | Control of particle size; enhanced stability in non-polar solvents. |

| Silver (AgNPs) | Polyethyleneimine (PEI) | Reducing and Stabilizing Agent | Formation of small, stable nanoparticles with a positive surface charge. nih.gov |

| Iron Oxide (Fe₂O₃NPs) | Oleylamine | Capping and Stabilizing Agent | Production of monodisperse, crystalline nanoparticles soluble in organic media. mdpi.com |

This table illustrates the role of various amine-containing ligands in nanoparticle synthesis. Based on its structure, this compound could potentially be used to synthesize nanoparticles with good stability in organic solvents due to the hydrophobic cyclohexyl moiety.

Development of Smart Materials and Responsive Systems

Smart materials are a class of materials designed to respond in a controlled and reversible way to external stimuli, such as changes in pH, temperature, light, or electric fields. consensus.appresearchgate.net These materials are at the forefront of innovation in fields ranging from biomedicine to electronics and construction. openaccessjournals.cominnodez.com The incorporation of responsive molecular units into larger material structures, like polymers or frameworks, is a key strategy for creating these systems. consensus.app

The amine groups in this compound are basic and can be protonated or deprotonated in response to changes in environmental pH. If this molecule were incorporated as a monomer into a polymer chain or as a side group on a polymer backbone, the resulting material could exhibit pH-responsive behavior. For example, in an acidic environment, the protonation of the amine groups would lead to positive charges along the polymer chain. The resulting electrostatic repulsion could cause the polymer to swell or change its conformation. This mechanism is the basis for many "smart" hydrogels and drug delivery systems. rsc.org

Furthermore, the molecule could be a building block for supramolecular assemblies, where non-covalent interactions (e.g., hydrogen bonding involving the amine groups) dictate the structure and properties. nih.govresearchgate.net These assemblies could be designed to assemble or disassemble in response to a specific trigger, leading to responsive materials with applications in sensing or controlled release. The development of such materials relies on the predictable response of their molecular components to external cues. taylorfrancis.com

Table 3: Amine-Based Smart Materials and Their Responsiveness

| Stimulus | Responsive Behavior | Underlying Mechanism | Potential Application |

|---|---|---|---|

| pH | Swelling/Shrinking (Hydrogels) | Protonation/deprotonation of amine groups, changing electrostatic repulsion and solvent interaction. rsc.org | Drug Delivery, Sensors |

| Temperature | Phase Transition (LCST Polymers) | Changes in hydrogen bonding between amine/amide groups and water. | Cell Sheet Engineering, Smart Coatings |

| Light | Isomerization/Cleavage | Incorporation of photo-responsive groups (e.g., azobenzene) alongside amines. | Optical Switches, Targeted Therapy |

This table provides examples of how amine functionalities contribute to the behavior of smart materials. The integration of this compound into such systems could impart pH-responsiveness due to its basic nitrogen atoms.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located for the chemical compound "this compound."

Efforts to find information on its biological interactions, including enzymatic studies, receptor binding profiles, and protein-ligand interaction analyses, yielded no results for this particular molecule. Searches for this compound under its specific name, as well as broader searches for its potential inclusion in studies of related piperidine derivatives, were unsuccessful in providing any relevant data.

The provided outline for an article focusing on the biological interactions of "this compound" as a chemical probe cannot be fulfilled due to the apparent absence of published research on this specific compound. Scientific databases and research articles discuss the biological significance of the broader piperidine chemical scaffold, but information detailing the synthesis, biological activity, or use as a research tool for "this compound" is not present in the public domain.

Therefore, the generation of a scientifically accurate and informative article strictly adhering to the requested outline is not possible at this time.

Biological Interactions of 2 Cyclohexylpiperidin 3 Amine As a Chemical Probe

Protein-Ligand Interaction Analysis (Structural Biology Focus)

Biophysical Techniques (e.g., ITC, SPR) for Binding Thermodynamics

No studies employing biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) have been reported for 2-Cyclohexylpiperidin-3-amine. These methods are crucial for determining the thermodynamic parameters of a compound's binding to its target protein, such as the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). Without such data, the potency and specificity of the compound as a chemical probe remain unknown.

Structural Co-crystallization Studies (X-ray, Cryo-EM)

There are no published reports of successful co-crystallization of this compound with any biological macromolecule. Structural biology techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) provide high-resolution, three-dimensional insights into how a compound binds to its target. This information is fundamental for understanding the mechanism of action and for guiding further probe or drug development. The absence of these studies means the molecular basis for any potential biological activity of this compound is uncharacterized.

Cellular Permeability and Distribution Mechanisms (as a probe for cellular processes)

The ability of a chemical probe to enter cells and reach its target is a critical property. However, no research is available on the cellular permeability and distribution of this compound.

Membrane Transport Studies in Model Systems

Investigations into how this compound crosses cellular membranes are not present in the scientific literature. Such studies, often conducted using model systems like Caco-2 cell monolayers, are necessary to determine if the compound undergoes passive diffusion or active transport across the cell membrane. This data is essential for interpreting the results of cell-based assays.

Intracellular Localization and Compartmentalization

There are no studies that have explored the subcellular distribution of this compound. Understanding where a compound accumulates within a cell (e.g., cytoplasm, nucleus, mitochondria) is vital for its use as a probe for specific cellular processes. Techniques such as fluorescence microscopy with a labeled version of the compound would typically be used to determine its intracellular localization, but no such research has been published.

Future Directions and Emerging Research Avenues for 2 Cyclohexylpiperidin 3 Amine

Unexplored Synthetic Pathways and Methodological Enhancements

Catalytic Asymmetric Synthesis: A key area for development is the application of catalytic enantioselective methods. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction could be a powerful, unexplored approach. nih.gov This strategy could potentially construct the 2,3-disubstituted piperidine (B6355638) core by coupling a substituted dihydropyridine (B1217469) intermediate with a cyclohexylboronic acid, offering a route to high enantiomeric purity. nih.govresearchgate.net Another avenue involves the enantioselective desymmetrization of prochiral precursors through organocatalytic intramolecular aza-Michael reactions, a method that has proven effective for other substituted piperidines. thieme-connect.comddtjournal.com

Multi-Component Reactions (MCRs): One-pot, five-component reactions catalyzed by green and efficient catalysts like lactic acid have been used to synthesize highly substituted piperidines from simple starting materials such as aromatic aldehydes, amines, and β-ketoesters. rsc.org Devising an MCR strategy for 2-Cyclohexylpiperidin-3-amine would represent a significant enhancement in synthetic efficiency, rapidly assembling the complex core in a single step from readily available precursors.

Direct C-H Functionalization: Recent advances in the direct C-H functionalization of aliphatic amines offer a revolutionary, albeit challenging, approach. nih.govnih.gov A hypothetical pathway could involve the direct C-H imination of a simpler piperidine precursor, which remains a frontier method for generating primary amines. nih.gov Such methods could drastically shorten synthetic sequences by avoiding pre-functionalized starting materials.

Novel Derivatization Strategies for Advanced Chemical Tools

The presence of two distinct amine functionalities—a secondary amine within the piperidine ring and a primary amine at the C3 position—makes this compound an ideal candidate for novel derivatization. Such strategies can be used to create advanced chemical tools for analysis, purification, and further synthetic elaboration.

A significant challenge is the selective modification of one amine in the presence of the other.

Primary Amine-Specific Reagents : Reagents such as 2-nitrobenzenesulfonyl chloride have been shown to selectively protect or activate primary amines over secondary ones, which could enable the specific functionalization of the 3-amino group. thieme-connect.com This would allow for the attachment of reporter tags, affinity labels, or other molecular fragments without affecting the ring nitrogen.

Orthogonal Derivatization : Developing an orthogonal strategy where each amine can be addressed independently would be a major step forward. This could involve novel protecting groups or reaction conditions that exploit the subtle differences in the steric and electronic environments of the two amines.

For analytical purposes, especially in complex biological matrices, derivatization is key for enhancing detection by liquid chromatography-mass spectrometry (LC-MS).

Advanced LC-MS Reagents : Novel derivatization reagents designed specifically for LC-MS/MS could be employed. For example, reagents based on a 1,3-oxazinoquinoline-4-one (Oq) structure can differentiate between primary and secondary amines based on their unique fragmentation patterns, which would be invaluable for characterizing reaction products of this compound. nih.gov Succinimidyl-based reagents like CIMs are designed to react specifically with primary amines, offering high sensitivity for quantification. acs.org Widely used reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) could be used to develop robust, validated quantitative assays. thermofisher.com

Chemical Probes : The primary amine can be tagged with fluorophores, biotin, or other probes using amine-reactive isothiocyanates or succinimidyl esters. acs.orgnih.gov This would convert this compound into a chemical probe for use in biochemical or cell-based assays.

Integration into Emerging Fields of Chemical Science

The future of chemistry is increasingly intertwined with artificial intelligence (AI) and advanced computing. This compound serves as an excellent test case for these emerging technologies.

AI in Synthesis Planning: AI-driven retrosynthesis platforms are revolutionizing how chemists design synthetic routes. thieme-connect.com These tools can analyze the structure of this compound and propose multiple, diverse synthetic pathways by deconstructing the molecule into simpler precursors. researchgate.net Such platforms can identify non-intuitive disconnections and suggest routes that are more efficient, cost-effective, or sustainable than those conceived by human chemists. For a molecule with limited published synthetic data, an AI-driven approach could rapidly generate and rank numerous viable synthetic options for experimental validation. researchgate.net

Quantum Computing in Chemistry: Quantum chemistry, powered by classical and emerging quantum computers, offers unprecedented insight into molecular behavior. nih.govacs.org For this compound, quantum calculations can be used to: